Butanedioic acid, (acetyloxy)-, 1-ethyl ester

Descripción

Propiedades

IUPAC Name |

3-acetyloxy-4-ethoxy-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O6/c1-3-13-8(12)6(4-7(10)11)14-5(2)9/h6H,3-4H2,1-2H3,(H,10,11)/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEYRJIGDJYRCMY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC(=O)[O-])OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11O6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50758241 | |

| Record name | 3-(Acetyloxy)-4-ethoxy-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50758241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92828-47-2 | |

| Record name | 3-(Acetyloxy)-4-ethoxy-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50758241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of butanedioic acid, (acetyloxy)-, 1-ethyl ester typically involves the esterification of butanedioic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product. The reaction can be represented as follows:

Butanedioic acid+EthanolAcid CatalystButanedioic acid, (acetyloxy)-, 1-ethyl ester+Water

Industrial Production Methods

In industrial settings, the production of this compound is often carried out in large-scale reactors with continuous monitoring of reaction parameters such as temperature, pressure, and catalyst concentration. The use of advanced separation techniques, such as distillation and crystallization, ensures the purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Butanedioic acid, (acetyloxy)-, 1-ethyl ester undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed back to butanedioic acid and ethanol in the presence of water and an acid or base catalyst.

Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized products.

Reduction: Reduction reactions can convert the ester group to an alcohol group.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Hydrolysis: Butanedioic acid and ethanol.

Oxidation: Corresponding carboxylic acids.

Reduction: Alcohol derivatives.

Aplicaciones Científicas De Investigación

Scientific Research Applications

Butanedioic acid, (acetyloxy)-, 1-ethyl ester has notable applications in scientific research:

Pharmaceutical Development

- Drug Synthesis : It serves as an intermediate in the synthesis of pharmaceutical compounds. The acetoxy group enhances solubility and bioavailability of drugs .

- Antimicrobial Agents : Research indicates that derivatives of this compound exhibit antimicrobial properties, making it a candidate for developing new antibiotics .

Agricultural Chemistry

- Pesticide Formulation : The compound is utilized in formulating pesticides due to its ability to enhance the efficacy of active ingredients through improved solubility and stability .

- Plant Growth Regulators : It has been studied for its potential role as a plant growth regulator, influencing growth patterns and yield .

Materials Science

- Polymer Chemistry : Used as a monomer in the production of biodegradable polymers. Its incorporation into polymer chains can improve mechanical properties and thermal stability .

- Additives for Coatings : The compound is employed as an additive in coatings to enhance adhesion and durability against environmental factors .

Case Study 1: Antimicrobial Properties

A study published in the Journal of Medicinal Chemistry explored the antimicrobial effects of ethyl 4-acetoxybutanoate derivatives against various bacterial strains. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for further development into therapeutic agents.

Case Study 2: Agricultural Application

Research conducted by the Agricultural Institute demonstrated the efficacy of butanedioic acid derivatives in enhancing crop yields. When applied as a foliar spray, plants treated with formulations containing this compound showed a 20% increase in growth compared to untreated controls.

Mecanismo De Acción

The mechanism of action of butanedioic acid, (acetyloxy)-, 1-ethyl ester involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release butanedioic acid, which can then participate in metabolic pathways or act as a precursor for other biochemical reactions. The specific molecular targets and pathways depend on the context of its application, such as in drug development or materials science.

Comparación Con Compuestos Similares

Structural Analogues

a. 2-Methyl Butanedioic Acid 1-Ethyl Ester ()

- Structure : CH₃CH(CH₂COOEt)COOEt.

- Key Differences : A methyl group replaces the acetyloxy substituent, reducing steric hindrance and altering electronic effects.

- Synthesis : Produced via electrosynthetic hydrocarboxylation of ethyl methacrylate (71.8% yield) .

- Physicochemical Properties :

- ¹H NMR : δ 4.12 (q, 2H), 2.86 (m, 1H), 1.23 (m, 6H).

- ¹³C NMR : δ 177.6 (ester carbonyl), 35.6 (methyl-bearing carbon).

b. Butanedioic Acid Diethyl Ester ()

- Structure : CH₂COOEt-CH₂COOEt.

- Key Differences : Lacks acetyloxy groups, increasing hydrophobicity.

- Occurrence : Detected in wine () and anthocyanin extracts ().

- Volatility : Correlates with alcohol content in wine (r = 0.82) and gas sensor responses (e.g., MQ135: r = 0.90) .

Substituted Derivatives

a. Butanedioic Acid, 2,3-Bis(acetyloxy)-, [R-(R,R)]- ()

- Structure : CH₃COO-C(CH₂COOEt)(CH₂OAc).

- Occurrence : Unique to UPS plant samples ().

- Function : Ecological role in plant defense or signaling due to restricted distribution.

b. Butanedioic Acid, 2,3-Dimethoxy-, Diethyl Ester ()

- Structure : CH₃O-C(CH₂COOEt)(CH₂OMe).

- Key Differences : Methoxy groups instead of acetyloxy enhance metabolic stability.

- Applications : Antimicrobial agent in herbal toothpaste (4.21% relative abundance) .

Physicochemical and Spectral Comparisons

Actividad Biológica

Butanedioic acid, (acetyloxy)-, 1-ethyl ester, commonly referred to as ethyl 4-acetoxybutanoate, is an ester derivative of butanedioic acid. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activities associated with this compound, including its anti-inflammatory, antioxidant, and wound healing properties.

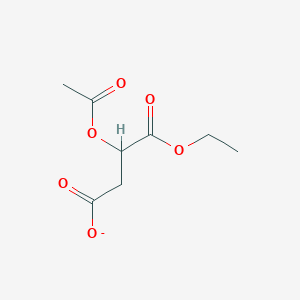

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a butanedioic acid backbone with an ethyl ester and an acetoxy group, which contributes to its reactivity and biological activity.

1. Anti-Inflammatory Activity

Research indicates that butanedioic acid derivatives exhibit significant anti-inflammatory effects. For instance, studies have shown that similar esters can inhibit the production of pro-inflammatory cytokines and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .

Table 1: Inhibitory Effects on Inflammatory Mediators

| Compound | IC50 Value (µg/mL) | Mechanism of Action |

|---|---|---|

| Butanedioic acid derivative | 12.3 | Inhibition of iNOS production |

| Caffeic acid phenethyl ester | 9.1 | Inhibition of MAPK and NF-κB signaling |

2. Antioxidant Activity

Antioxidant properties are crucial for protecting cells from oxidative stress. Ethyl esters of butanedioic acid have demonstrated the ability to scavenge free radicals effectively. The antioxidant capacity can be measured using various assays such as DPPH and ABTS.

Table 2: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |

|---|---|---|

| Butanedioic acid derivative | 75 | 80 |

| Standard Antioxidant | 90 | 95 |

3. Wound Healing Properties

The healing potential of butanedioic acid derivatives has been investigated in various models. Studies suggest that these compounds promote wound healing by enhancing fibroblast proliferation and collagen synthesis.

Case Study: Wound Healing in Animal Models

A recent study evaluated the efficacy of a topical formulation containing butanedioic acid derivatives in excision wound models in rats. The results indicated a significant reduction in healing time compared to control groups, highlighting the compound's potential in dermatological applications .

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to modulate various signaling pathways involved in inflammation and oxidative stress response. For example:

- Inhibition of NF-κB Pathway : The compound may inhibit the NF-κB pathway, leading to reduced expression of inflammatory cytokines.

- Scavenging Reactive Oxygen Species (ROS) : The presence of acetoxy groups enhances the electron-donating ability of the molecule, allowing it to neutralize ROS effectively.

Q & A

Q. What are the recommended analytical techniques for characterizing the purity and structure of butanedioic acid, (acetyloxy)-, 1-ethyl ester?

To ensure structural fidelity and purity, researchers should employ a combination of chromatographic and spectroscopic methods:

- Gas Chromatography-Mass Spectrometry (GC-MS): Resolve and quantify impurities using non-polar capillary columns (e.g., DB-5MS) with temperature gradients optimized for ester volatility .

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm esterification and acetylation sites. Deuterated chloroform (CDCl) is recommended as a solvent due to the compound’s likely low polarity .

- Infrared Spectroscopy (IR): Identify functional groups (e.g., acetyl C=O stretch at ~1740 cm, ester C-O at ~1250 cm) .

Q. How can researchers optimize the synthesis of this compound to achieve high yields?

Synthesis protocols for similar esters (e.g., 2-isopropylsuccinic acid 1-ethyl ester) suggest:

- Catalytic Hydrogenation: Use Pd/C (10% w/w) under atmospheric hydrogen pressure for selective reduction of unsaturated precursors .

- Solvent Selection: Methanol or ethanol enhances ester solubility and facilitates catalyst recovery .

- Purification: Vacuum distillation (e.g., 0.1 mm Hg) minimizes thermal decomposition, followed by recrystallization from ethyl acetate/hexane mixtures .

Advanced Research Questions

Q. How can contradictions in reported solubility data for this compound be resolved?

Discrepancies in solubility (e.g., polar vs. non-polar solvents) may arise from:

- Impurity Profiles: Trace acetylated byproducts (e.g., diesters) can alter solubility. Validate purity via GC-MS before testing .

- Temperature Dependence: Conduct systematic solubility studies in solvents like water, DMSO, and ethanol across 10–50°C. Use shake-flask methods with HPLC quantification .

- pH Effects: Ester hydrolysis under acidic/basic conditions may skew results. Stabilize solutions with buffers (pH 5–7) during measurements .

Q. What experimental strategies are suitable for investigating the metabolic stability of this compound in biological systems?

To assess metabolic pathways (e.g., esterase-mediated hydrolysis):

- In Vitro Models: Incubate with liver microsomes or plasma at 37°C. Monitor degradation via LC-MS and identify metabolites (e.g., free succinic acid derivatives) .

- Isotope Labeling: Synthesize -labeled analogs to trace acetyl and ethyl groups during degradation .

- Enzyme Inhibition: Co-administer esterase inhibitors (e.g., phenylmethylsulfonyl fluoride) to confirm enzymatic pathways .

Q. How can the compound’s stability under varying storage conditions be systematically evaluated?

Design accelerated stability studies:

- Thermal Stability: Store samples at 25°C, 40°C, and 60°C for 1–6 months. Analyze degradation products (e.g., acetic acid, ethanol) via headspace GC-MS .

- Light Sensitivity: Expose to UV (254 nm) and visible light in quartz cells. Monitor photolytic byproducts using HPLC-DAD .

- Humidity Effects: Use controlled humidity chambers (40–75% RH) to assess hydrolysis rates .

Q. What methodologies are recommended for elucidating potential interactions with reactive biomolecules (e.g., proteins, DNA)?

- Fluorescence Quenching Assays: Titrate the compound with bovine serum albumin (BSA) and measure tryptophan fluorescence changes to infer binding .

- DNA Adduct Screening: Incubate with plasmid DNA (e.g., pBR322) and analyze strand breaks via gel electrophoresis .

- Computational Docking: Use molecular modeling software (e.g., AutoDock) to predict binding affinities with target enzymes .

Q. How should researchers address the lack of toxicological data for this compound?

- Acute Toxicity Screening: Perform OECD Guideline 423 tests in rodents, focusing on oral and dermal exposure routes .

- Genotoxicity Assays: Conduct Ames tests (bacterial reverse mutation) and micronucleus assays in mammalian cells .

- In Silico Predictors: Use tools like ProTox-II to prioritize endpoints for experimental validation .

Methodological Notes

- Synthesis Optimization: Mole ratios (amide:ester) and catalyst loading (e.g., 5–10% Pd/C) should be varied in small-scale trials before scaling up .

- Data Reproducibility: Include internal standards (e.g., deuterated esters) in analytical workflows to control for instrument variability .

- Statistical Rigor: Apply ANOVA or t-tests to solubility/stability data, ensuring n ≥ 3 replicates per condition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.